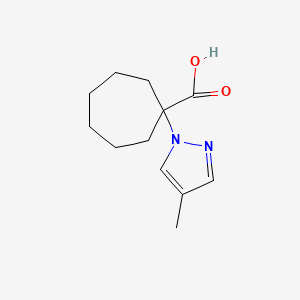![molecular formula C17H14N2O5 B7628363 [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, also known as MOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOB is a derivative of oxadiazole and benzoic acid, and its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent.
Mécanisme D'action
The mechanism of action of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. This compound has been found to increase the activity of superoxide dismutase (SOD) and catalase, which are enzymes that protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of inflammation. This compound has also been found to protect cells from oxidative stress and DNA damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery systems. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate, including:
1. Further studies on the mechanism of action of this compound, particularly its interactions with metal ions and antioxidant enzymes.
2. Investigation of the potential use of this compound in drug delivery systems, including the development of new this compound-based drug delivery systems.
3. Studies on the environmental impact of this compound, including its toxicity and biodegradability.
4. Exploration of the potential use of this compound in materials science, including the development of new this compound-based materials with unique properties.
5. Investigation of the potential use of this compound in agriculture, including its effects on plant growth and disease resistance.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various scientific fields. Its synthesis method involves the condensation of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent. This compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities, and has potential use in drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
The synthesis of [3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate involves the reaction of 2,4-dihydroxybenzoic acid with 2-amino-5-methylphenyl-1,2,4-oxadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction yields this compound as a white crystalline solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-10-4-2-3-5-12(10)16-18-15(24-19-16)9-23-17(22)13-7-6-11(20)8-14(13)21/h2-8,20-21H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAXLFXIUXLGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)COC(=O)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)


![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)



![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)
